molecular formula C17H11BClNO B11837337 8-(Boryloxy)-2-(2-chlorostyryl)quinoline

8-(Boryloxy)-2-(2-chlorostyryl)quinoline

Cat. No.: B11837337
M. Wt: 291.5 g/mol
InChI Key: LVAUTYXUSUSBAO-CSKARUKUSA-N
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Description

8-(Boryloxy)-2-(2-chlorostyryl)quinoline is a boron-containing quinoline derivative characterized by a boryloxy group (-OBR₂) at the 8-position and a 2-chlorostyryl substituent at the 2-position. The 2-chlorostyryl moiety, a common feature in bioactive styrylquinolines, contributes to π-π stacking interactions and receptor binding.

Properties

Molecular Formula

C17H11BClNO

Molecular Weight

291.5 g/mol

InChI

InChI=1S/C17H11BClNO/c18-21-16-7-3-5-13-9-11-14(20-17(13)16)10-8-12-4-1-2-6-15(12)19/h1-11H/b10-8+

InChI Key

LVAUTYXUSUSBAO-CSKARUKUSA-N

Isomeric SMILES

[B]OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

[B]OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(Boryloxy)-2-(2-chlorostyryl)quinoline” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Introduction of the Chlorostyryl Group: This can be achieved via a Heck reaction, where a chlorostyrene derivative is coupled with the quinoline core.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions might target the chlorostyryl group, converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Saturated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).

Biology and Medicine

    Drug Development: Potential as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Use in the development of fluorescent probes for biological imaging.

Industry

    Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

    Materials: Component in the manufacture of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action would depend on the specific application:

    Catalysis: The compound might coordinate with metal centers, facilitating various catalytic cycles.

    Biological Activity: Interaction with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Styrylquinoline Derivatives

Styrylquinolines, particularly E-2-styrylquinolines, are well-studied for their biological activity. For example, FR190997 (8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl)cinnamidoacetyl]-N-methylamino]-benzyloxy]-2-methyl-4-(2-pyridylmethoxy)quinoline) exhibits high affinity for B2 receptors (IC₅₀: ~10 nM) . In contrast, 8-(Boryloxy)-2-(2-chlorostyryl)quinoline lacks the dichlorobenzyloxy and pyridylmethoxy groups but incorporates a boryloxy substituent.

Key Structural Differences :

  • Boryloxy vs. Benzyloxy: The boryloxy group (-OBR₂) is more electron-withdrawing than benzyloxy (-OBn), altering electronic density on the quinoline ring and influencing reactivity or binding .
  • Chlorostyryl vs. Methyl/Pyridyl Groups : The 2-chlorostyryl group may enhance hydrophobicity and π-stacking compared to methyl or pyridyl substituents in FR190997 .
Boron-Functionalized Quinolines

Boron-containing quinolines, such as pyrrolylquinoline-BF₂ complexes, demonstrate applications in optoelectronics due to their rigid, planar structures and fluorescence properties . This compound shares the boron motif but differs in substitution pattern. The boryloxy group at the 8-position may facilitate coordination chemistry (e.g., with transition metals) or serve as a reactive handle for further functionalization.

Reactivity Comparison :

  • Boron Chelation: Unlike pyrrolylquinoline-BF₂ (prepared via Suzuki coupling and boron trifluoride chelation), the boryloxy group in the target compound is introduced via O-alkylation or nucleophilic substitution, offering distinct synthetic flexibility .
Anticancer Quinolines

A triple quinolinone derivative (IC₅₀: 21.02–27.73 mM against MCF-7/Hela cells) highlights the role of multiple quinoline units in enhancing cytotoxicity . While this compound lacks multiple quinolinone moieties, its 2-chlorostyryl group may improve membrane permeability, and the boryloxy group could modulate pharmacokinetics (e.g., solubility or plasma protein binding).

Activity Insights :

  • Chlorostyryl vs. Bromo/Methoxy Groups: Compared to 5-bromo-8-methoxy-2-methylquinoline (CAS 103862-55-1), the chlorostyryl group may offer better steric compatibility with cellular targets .
Blood Compartment Behavior

2-Substituted quinolines like 2-(2-hydroxyprop-2-enyl)quinoline bind to red blood cells (RBCs) via thiol interactions, enhancing antileishmanial activity . The 2-chlorostyryl group in the target compound may exhibit weaker RBC binding due to reduced thiol reactivity but could improve biodistribution by avoiding rapid sequestration.

Data Table: Comparative Analysis of Key Compounds

Compound Name Structural Features Biological Activity/Application Key Findings Reference
This compound 8-Boryloxy, 2-chlorostyryl Potential anticancer/coordination Enhanced Lewis acidity, π-stacking
FR190997 Dichlorobenzyloxy, pyridylmethoxy B2 receptor agonist (IC₅₀: 10 nM) High receptor selectivity
Triple quinolinone derivative Three quinolinone units Cytotoxic (IC₅₀: 21.02–27.73 mM) Multi-target mechanism
2-(2-Hydroxyprop-2-enyl)quinoline 2-Hydroxyprop-2-enyl Antileishmanial (RBC binding) Thiol-dependent activity
8-(Benzyloxy)-2-chloroquinoline 8-Benzyloxy, 2-chloro Research reagent (no bioactivity data) Bulkier substituent

Biological Activity

8-(Boryloxy)-2-(2-chlorostyryl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₄H₁₃ClBNO
  • Molecular Weight : 252.53 g/mol

This compound features a boryloxy group and a chlorostyryl moiety attached to a quinoline ring, which is essential for its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In a study focusing on substituted quinolines, compounds similar to this compound were tested against various bacterial strains. The results demonstrated that these compounds could inhibit the growth of Mycobacterium tuberculosis and other mycobacterial species, with some derivatives showing higher efficacy than standard treatments like isoniazid and pyrazinamide .

Table 1: Antimicrobial Efficacy of Quinoline Derivatives

Compound NameActivity Against M. tuberculosisIC50 (μmol/L)Reference
N-Cycloheptylquinoline-2-carboxamideHigher than isoniazidNot specified
N-cyclohexylquinoline-2-carboxamideHigher than isoniazidNot specified
This compoundTBDTBDTBD

Anti-inflammatory Effects

The anti-inflammatory potential of quinoline derivatives has been explored in various models. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases. The presence of the boryloxy group may enhance the anti-inflammatory activity by improving solubility and bioavailability.

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro tests were conducted to evaluate the cytotoxicity of this compound against several cancer cell lines. Preliminary results indicated a dose-dependent inhibition of cell viability, suggesting potential use as an anticancer agent.
  • Structure-Activity Relationship (SAR) : The SAR analysis of quinoline derivatives has revealed that modifications at specific positions on the quinoline ring can significantly alter biological activity. For instance, substituents like boryloxy groups can enhance antimicrobial potency while reducing toxicity to human cells.
  • Toxicity Assessment : Toxicity studies using human monocytic leukemia THP-1 cell lines have shown that certain quinoline derivatives exhibit low toxicity, indicating their potential for therapeutic applications without significant side effects .

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